molecular formula C3H7I B156323 2-Iodopropane CAS No. 75-30-9

2-Iodopropane

Cat. No.: B156323
CAS No.: 75-30-9
M. Wt: 169.99 g/mol
InChI Key: FMKOJHQHASLBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodopropane, also known as isopropyl iodide, is an organic iodine compound with the chemical formula C3H7I. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol, ether, and benzene. This compound is commonly used as an alkylating agent in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopropane can be synthesized through several methods:

    From Isopropanol and Hydrogen Iodide: One common method involves the reaction of isopropanol with hydrogen iodide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.

    From 2-Bromopropane and Sodium Iodide: Another method involves the reaction of 2-bromopropane with sodium iodide in acetone.

    From Glycerol, Iodine, and Phosphorus: A less common method involves the reaction of glycerol with iodine and phosphorus.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is typically stabilized with copper to prevent decomposition .

Chemical Reactions Analysis

2-Iodopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Substitution: Isopropanol, isopropyl ethers, and other substituted products.

    Elimination: Propene

Scientific Research Applications

2-Iodopropane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-iodopropane involves its role as an alkylating agent. It can transfer its alkyl group to nucleophilic sites on other molecules, forming covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

2-Iodopropane can be compared with other alkyl iodides such as:

    Methyl Iodide (CH3I): A simpler alkyl iodide with similar reactivity but different physical properties.

    Ethyl Iodide (C2H5I): Another alkyl iodide with slightly different reactivity and applications.

    1-Iodopropane (C3H7I): An isomer of this compound with different reactivity due to the position of the iodine atom.

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its secondary carbon-iodine bond makes it more reactive in certain substitution and elimination reactions compared to primary alkyl iodides .

Biological Activity

2-Iodopropane, also known as isopropyl iodide, is an organic compound with the formula C3H7I\text{C}_3\text{H}_7\text{I}. It has garnered interest in various fields due to its biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

This compound is classified as a halogenated alkane. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The presence of iodine not only contributes to its reactivity but also influences its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of iodinated hydrocarbons, including this compound. Research indicates that iodinated compounds can effectively inhibit biofilm formation and bacterial growth. For instance, a study screened 22 iodinated hydrocarbons for their antibiofilm activity against Vibrio parahaemolyticus and Staphylococcus aureus, revealing that certain compounds could disrupt biofilm formation and reduce virulence factors such as motility and hemolytic activity .

Table 1: Antibacterial Activity of Iodinated Hydrocarbons

CompoundMIC (µg/mL)Bactericidal EffectPathogen
This compound50YesVibrio parahaemolyticus
Iodopropynyl Butylcarbamate (IPBC)50YesStaphylococcus aureus

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through various studies. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells. For example, modifications of related iodinated compounds have demonstrated significant cytotoxicity against breast cancer cell lines in vitro .

Case Study: Anticancer Activity Analysis

A systematic study evaluated the anticancer effects of this compound derivatives on human breast cancer cell lines MCF-7 (ER+) and SK-BR-3 (HER2+). The results indicated that specific structural modifications enhanced the cytotoxicity and selectivity towards cancer cells.

  • Compound Structure : The introduction of functional groups significantly influenced the biological activity.
  • Findings : Certain derivatives exhibited up to a twofold increase in potency compared to parent compounds.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets leading to disruption of cellular functions. For instance, its ability to form reactive intermediates can lead to oxidative stress within bacterial cells, ultimately resulting in cell death. Additionally, studies suggest that conformational changes in the compound may affect its reactivity and interaction with biological macromolecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-iodopropane in laboratory settings?

  • Methodological Answer : this compound is commonly synthesized via nucleophilic substitution. One approach involves reacting acetone with iodine in the presence of sodium iodide (NaI) or hydrochloric acid (HCl), substituting a methyl group with iodine . Alternatively, alkylation reactions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature or elevated temperatures (e.g., 60°C) are effective for introducing the iodine moiety . For reproducibility, ensure stoichiometric control and inert atmospheric conditions to minimize side reactions.

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Density : 1.696–1.704 g/mL (critical for solvent layering and phase separation) .
  • Refractive Index : 1.4987–1.4997 at 20°C (useful for purity assessment via refractometry) .
  • Solubility : Sparingly soluble in water but miscible with alcohols and ethers (dictates solvent choice for reactions) .
  • Stability : Discolors upon light/air exposure; store under inert gas (e.g., N₂) with copper stabilizers to inhibit decomposition .

Q. How should this compound be handled safely in laboratory environments?

  • Methodological Answer :

  • Storage : Use amber glassware, maintain temperatures below 25°C, and stabilize with copper to reduce iodide liberation .
  • Ventilation : Employ fume hoods due to volatile organic compound (VOC) emissions and potential respiratory irritation .
  • Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release .

Advanced Research Questions

Q. How can reaction pathways involving this compound in organometallic syntheses be elucidated?

  • Methodological Answer : Use ³¹P NMR spectroscopy (161.98 MHz) to monitor ligand-exchange reactions. For example, in reactions with [Cp*Fe(η⁴-P₅EtiPr)], track phosphorus coordination shifts to identify intermediates . Coupled with isotopic labeling (e.g., deuterated this compound-d₆), this method clarifies kinetic vs. thermodynamic product formation .

Q. What strategies resolve discrepancies in reported thermodynamic data for this compound?

  • Methodological Answer : Validate heat capacity (Cp) using differential scanning calorimetry (DSC) or drop calorimetry. Literature reports a Cp of 0.8077 J/g·K at 298.15 K, but variations arise from purity (>99.9% required) and measurement techniques (e.g., adiabatic vs. isothermal) . Cross-reference with gas chromatography (GC) purity assays to isolate experimental error .

Q. How can residual this compound be quantified in complex reaction mixtures?

  • Methodological Answer : Employ headspace gas chromatography (HS-GC) with flame ionization detection (FID) for volatile analytes. Calibrate against internal standards (e.g., n-decane) and validate limit of detection (LOD) ≤ 10 ppm . For non-volatile matrices, use ³¹P NMR with PPh₃ as an internal standard to quantify unreacted iodide species .

Q. What catalytic systems enhance the efficiency of this compound in alkylation reactions?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) under Ullmann-type conditions to accelerate C–I bond activation. Optimize solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to favor SN2 mechanisms . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for rapid iteration .

Q. Data Contradiction and Validation

Q. How do conflicting solubility profiles of this compound impact solvent selection?

  • Methodological Answer : While this compound is reported as "sparingly soluble" in water , trace moisture can hydrolyze it to isopropyl alcohol. Pre-dry solvents (e.g., molecular sieves in THF) and confirm solubility via cloud-point titration. Discrepancies may arise from stabilizers (e.g., copper) altering interfacial properties .

Q. Why do NMR yields differ from gravimetric yields in this compound reactions?

  • Methodological Answer : NMR yields (using PPh₃ as an internal standard) may overestimate product formation due to residual solvent peaks or paramagnetic impurities. Cross-validate with gravimetric analysis after column chromatography and elemental analysis (EA) for iodine content .

Q. Experimental Design Considerations

Q. How to design a kinetic study for this compound in substitution reactions?

  • Methodological Answer :
    Use pseudo-first-order conditions with excess nucleophile (e.g., KBnz). Track iodide liberation via ion-selective electrode (ISE) or UV-Vis spectroscopy (λ = 226 nm for I⁻). Plot ln([I⁻]) vs. time to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .

Properties

IUPAC Name

2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058788
Record name Propane, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline]
Record name Isopropyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8526
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

43.1 [mmHg]
Record name Isopropyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8526
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

75-30-9
Record name Isopropyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodopropane
2-Iodopropane
2-Iodopropane
Isopropyl 4-methylbenzenesulfonate
2-Iodopropane
2-Iodopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.